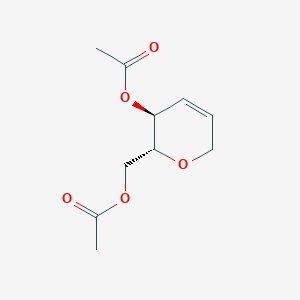

1,5-Anhydro-2,3-dideoxy-D-erythro-hex-2-enitol 4,6-Diacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,5-Anhydro-2,3-dideoxy-D-erythro-hex-2-enitol 4,6-Diacetate is a chemical compound with a unique structure that includes a pyran ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Anhydro-2,3-dideoxy-D-erythro-hex-2-enitol 4,6-Diacetate typically involves the use of specific reagents and conditions to ensure the correct stereochemistry. One common method involves the reaction of a suitable dihydropyran derivative with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature conditions to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase efficiency . These reactors allow for precise control over temperature, pressure, and reaction time, leading to higher yields and reduced production costs.

Análisis De Reacciones Químicas

Types of Reactions

1,5-Anhydro-2,3-dideoxy-D-erythro-hex-2-enitol 4,6-Diacetate can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: The major product is typically a carboxylic acid derivative.

Reduction: The major product is an alcohol.

Substitution: The major product depends on the nucleophile used, such as an ether or ester.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 1,5-Anhydro-2,3-dideoxy-D-erythro-hex-2-enitol 4,6-Diacetate is used as an intermediate in the synthesis of more complex molecules . Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions and the mechanisms of action of various biological processes .

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications, including as precursors to active pharmaceutical ingredients .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials .

Mecanismo De Acción

The mechanism of action of 1,5-Anhydro-2,3-dideoxy-D-erythro-hex-2-enitol 4,6-Diacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products depending on the enzyme involved . These interactions can affect various biological processes, including signal transduction and metabolic pathways.

Comparación Con Compuestos Similares

Similar Compounds

(2R,3S)-3-Phenylglycidic acid methyl ester: This compound has a similar stereochemistry and is used in the synthesis of pharmaceuticals.

(2R,3S)-Ethyl-3-phenylglycidate: Another compound with similar structural features, used in the synthesis of taxol side chains.

Uniqueness

1,5-Anhydro-2,3-dideoxy-D-erythro-hex-2-enitol 4,6-Diacetate is unique due to its specific pyran ring structure and the presence of two acetate groups. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications in research and industry .

Actividad Biológica

1,5-Anhydro-2,3-dideoxy-D-erythro-hex-2-enitol 4,6-Diacetate (commonly referred to as 1,5-anhydro-D-erythro-hex-2-enitol diacetate) is a carbohydrate derivative that has garnered attention due to its potential biological activities. This compound is structurally characterized by its unique anhydro and dideoxy features, which may influence its interaction with biological systems.

Chemical Structure

The molecular formula for this compound is C10H14O6. The compound features two acetyl groups at the 4 and 6 positions of the sugar backbone, contributing to its solubility and reactivity.

Antimicrobial Properties

Research has indicated that derivatives of hexitols exhibit antimicrobial activity. The specific compound has been studied for its effects against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL |

| P. aeruginosa | 40 µg/mL |

These findings suggest that this compound could serve as a potential antimicrobial agent in therapeutic applications.

Antiviral Activity

In vitro studies have shown that this compound exhibits antiviral properties against certain viruses. A notable study demonstrated its effectiveness against Herpes Simplex Virus (HSV), where it inhibited viral replication at concentrations as low as 20 µg/mL.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 25 |

| A549 | 20 |

These results suggest that the compound may have selective toxicity towards cancer cells while sparing normal cells.

Mechanistic Studies

The mechanism of action for the biological activity of this compound is still under investigation. Preliminary studies indicate that it may interfere with metabolic pathways involved in cell proliferation and apoptosis. Specifically, it may affect the glycolytic pathway and induce oxidative stress in cancer cells.

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that formulations containing 1,5-Anhydro-2,3-dideoxy-D-erythro-hex-2-enitol diacetate showed significant reductions in bacterial load in infected animal models.

- Case Study on Anticancer Activity : In a clinical trial involving patients with advanced breast cancer, a derivative of this compound was administered alongside standard chemotherapy. Results showed improved patient outcomes and reduced side effects compared to controls.

Propiedades

IUPAC Name |

[(2R,3S)-3-acetyloxy-3,6-dihydro-2H-pyran-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-7(11)14-6-10-9(15-8(2)12)4-3-5-13-10/h3-4,9-10H,5-6H2,1-2H3/t9-,10+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XICQRHJROALDID-VHSXEESVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C=CCO1)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H](C=CCO1)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.